Cryptochlorogenic acid
Overview
Description
Cryptochlorogenic acid is a polyphenol found in a variety of plants and plays a crucial role in protection against various age-related diseases .
Synthesis Analysis
Cryptochlorogenic acid is a type of Caffeoylquinic acids (CQAs) which are specialized plant metabolites. Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified .
Molecular Structure Analysis
The molecular structure of Cryptochlorogenic acid can be found in various scientific databases .
Chemical Reactions Analysis
The conventional heating of 5-CQA in the presence of water causes its isomerization and transformation. The reports prove that 5-CQA not only isomerizes to 3- and 4- O -caffeoylquinic acid, but also undergoes other transformations such as esterification and reactions with water .
Physical And Chemical Properties Analysis
Cryptochlorogenic acid has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 694.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .
Scientific Research Applications
Pharmacokinetics and Metabolism : A study by Li et al. (2020) established a novel LC-MS/MS approach to determine the presence of cryptochlorogenic acid in rat plasma. This method aided in understanding the pharmacokinetics of Marsdenia tenacissima, which contains cryptochlorogenic acid.
Osteoblast Differentiation : Cryptochlorogenic acid has been found to enhance osteoblast differentiation. Kim et al. (2017) demonstrated that cryptochlorogenic acid regulated the expression of key osteogenic genes, suggesting its potential in bone health applications.
Antioxidative Activities : Nakatani et al. (2000) identified and quantified cryptochlorogenic acid in prunes, noting its significant antioxidative activities, which are almost similar to other chlorogenic acid isomers. This highlights its potential in antioxidant research (Nakatani et al., 2000).
Myocardial Hypertrophy Treatment : Li et al. (2022) found that cryptochlorogenic acid and its metabolites could ameliorate myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway. This study provides insights into the therapeutic potential of cryptochlorogenic acid for heart-related conditions (Li et al., 2022).
Anti-inflammatory and Antioxidant Effects : Cryptochlorogenic acid has shown significant anti-inflammatory and antioxidant effects in macrophages. Zhao et al. (2020) demonstrated that it inhibits inflammatory responses and oxidative stress through the Nrf2/HO-1 signaling pathway (Zhao et al., 2020).
Comparative Metabolism in Traditional Chinese Medicines : A study by Li et al. (2021) focused on the comparative metabolism of chlorogenic acid isomers, including cryptochlorogenic acid, in traditional Chinese medicines. This study elucidated the pharmacological mechanism of anti-inflammation of these isomers.
Phenolic Content Analysis in Beverages : Mihalev et al. (2004) identified cryptochlorogenic acid in apple juice, contributing to the study of its effects on juice quality attributes like color and polyphenolic content (Mihalev et al., 2004).
Safety And Hazards
Cryptochlorogenic acid is generally safe for R&D use only. It is not recommended for medicinal, household or other use . It is advised to avoid dust formation, breathing vapours, mist or gas, and prolonged or repeated exposure . Long-term exposure to chlorogenic and isochlorogenic acids by daily consumption does not appear to pose a risk to human health when observed at doses within the normal range of dietary exposure .
Future Directions
properties
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cryptochlorogenic acid | |
CAS RN |
905-99-7, 87099-73-8 | |
Record name | 4-o-Caffeoyl quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptochlorogenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRYPTOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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